molecular formula C19H19N5O5S2 B2430665 ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate CAS No. 325988-39-4

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate

Cat. No.: B2430665
CAS No.: 325988-39-4
M. Wt: 461.51
InChI Key: XWPKYBBAGBWQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a benzamido group, and a sulfamoyl group

Preparation Methods

The synthesis of ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between a carboxylic acid derivative and an amine.

    Addition of the Sulfamoyl Group: The sulfamoyl group is typically introduced through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.

    Final Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamido group, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis:

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzamido group can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfamoyl group can also participate in electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives and benzamido compounds. Similar compounds include:

    Ethyl 2-(benzamido)thiazole-4-carboxylate: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.

    Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate: Features a different sulfamoyl group, which may alter its binding affinity and reactivity.

    Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)phenyl)thiazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzamido group, affecting its overall properties and applications.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S2/c1-2-29-18(26)16-13-30-19(22-16)23-17(25)14-5-7-15(8-6-14)31(27,28)24(11-3-9-20)12-4-10-21/h5-8,13H,2-4,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPKYBBAGBWQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.